REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH:12]1[CH:13]([O:17][C:18]([CH3:19])=[O:20])[NH:14][C:15]1=[O:16])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26]>>[NH2:11][CH:12]1[CH:13]([O:17][C:18]([CH3:19])=[O:20])[NH:14][C:15]1=[O:16]
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Name
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CC(=O)OC1NC(=O)C1NC(=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1NC(=O)C1NC(=O)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CC(=O)OC1NC(=O)C1N
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Type
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product
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Smiles
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CC(=O)OC1NC(=O)C1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |